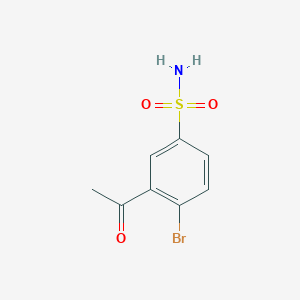
3-Acetyl-4-bromobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-bromobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an acetyl group at the third position and a bromine atom at the fourth position on the benzene ring, along with a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-bromobenzenesulfonamide typically involves the following steps:
Bromination: The starting material, acetylbenzenesulfonamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the fourth position.
Sulfonamidation: The brominated intermediate is then reacted with ammonia or an amine to form the sulfonamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, primary amines, or thiols in polar solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-hydroxy, 4-amino, or 4-thio derivatives of the original compound.
Oxidation Products: 3-Acetyl-4-bromobenzoic acid.
Reduction Products: 3-Hydroxy-4-bromobenzenesulfonamide.
Aplicaciones Científicas De Investigación
3-Acetyl-4-bromobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in cancer and infectious diseases.
Biological Studies: The compound is studied for its potential inhibitory effects on enzymes such as carbonic anhydrase, which is relevant in the treatment of glaucoma and other conditions.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-4-bromobenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. For example, it can inhibit carbonic anhydrase by binding to its active site.
Pathways Involved: The compound can interfere with metabolic pathways involving folic acid synthesis, which is crucial for DNA replication and cell division.
Comparación Con Compuestos Similares
4-Bromobenzenesulfonamide: Lacks the acetyl group, making it less versatile in certain chemical reactions.
3-Acetylbenzenesulfonamide: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
Uniqueness: 3-Acetyl-4-bromobenzenesulfonamide is unique due to the presence of both the acetyl and bromine groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H8BrNO3S |
|---|---|
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
3-acetyl-4-bromobenzenesulfonamide |
InChI |
InChI=1S/C8H8BrNO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3,(H2,10,12,13) |
Clave InChI |
VZQZOGOTKCOJIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















